molecular formula C17H19N3O2 B244895 N-[3-(pentanoylamino)phenyl]nicotinamide

N-[3-(pentanoylamino)phenyl]nicotinamide

Cat. No. B244895
M. Wt: 297.35 g/mol
InChI Key: MHSPIEJXDVPJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(pentanoylamino)phenyl]nicotinamide, also known as FK866, is a potent and selective inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. FK866 has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[3-(pentanoylamino)phenyl]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD. NAD is an essential cofactor involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. Depletion of NAD levels by N-[3-(pentanoylamino)phenyl]nicotinamide leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which induces apoptosis in cancer cells.
Biochemical and physiological effects:
N-[3-(pentanoylamino)phenyl]nicotinamide has been shown to induce apoptosis in cancer cells by depleting NAD levels. In addition, N-[3-(pentanoylamino)phenyl]nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammatory disorders. N-[3-(pentanoylamino)phenyl]nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(pentanoylamino)phenyl]nicotinamide in lab experiments is its potent and selective inhibition of NAMPT, which allows for the specific depletion of NAD levels. However, one limitation of using N-[3-(pentanoylamino)phenyl]nicotinamide is its potential toxicity, as NAD depletion can also affect normal cells. Therefore, careful dosage and administration of N-[3-(pentanoylamino)phenyl]nicotinamide are necessary in lab experiments.

Future Directions

For research on N-[3-(pentanoylamino)phenyl]nicotinamide include the development of more potent and selective NAMPT inhibitors, as well as the identification of biomarkers that can predict the response to NAMPT inhibitors in cancer patients. In addition, the potential therapeutic applications of N-[3-(pentanoylamino)phenyl]nicotinamide in other diseases, such as autoimmune diseases and neurodegenerative disorders, warrant further investigation.

Synthesis Methods

N-[3-(pentanoylamino)phenyl]nicotinamide is synthesized through a multistep process involving the condensation of 3-aminobenzamide with pentanoyl chloride to form N-(3-aminophenyl)pentanamide. This intermediate is then coupled with nicotinoyl chloride to form N-[3-(pentanoylamino)phenyl]nicotinamide.

Scientific Research Applications

N-[3-(pentanoylamino)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer, N-[3-(pentanoylamino)phenyl]nicotinamide has been shown to induce apoptosis in cancer cells by depleting NAD levels, which are essential for cell survival. N-[3-(pentanoylamino)phenyl]nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-2-3-9-16(21)19-14-7-4-8-15(11-14)20-17(22)13-6-5-10-18-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)(H,20,22)

InChI Key

MHSPIEJXDVPJRF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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